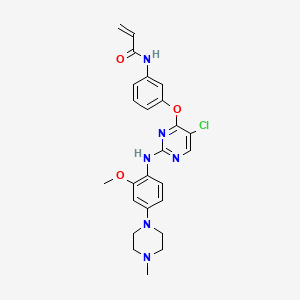

N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide

Overview

Description

This compound is a 2,4-substituted pyrimidine and is known to be a covalent Janus Kinase 3 (JAK3) inhibitor . It has a molecular formula of C25H27ClN6O3 .

Molecular Structure Analysis

The crystal structure of the JAK3 kinase domain covalently bound to this compound has been determined using X-ray diffraction . The resolution of the structure is 2.9 Å .Chemical Reactions Analysis

The compound is known to form a covalent bond with a unique cysteine (Cys909) residue in JAK3 . This is part of its mechanism as a JAK3 inhibitor.Physical and Chemical Properties Analysis

The compound has a molecular weight of 584.09 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis and Protein Binding : A study synthesized novel derivatives including compounds with a structure similar to the one . These compounds were investigated for their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, revealing insights into their binding properties (Meng et al., 2012).

PET Imaging Agents : Research on similar compounds involved the synthesis of a potential PET (Positron Emission Tomography) imaging agent for neuroinflammation. This highlights the potential of such compounds in medical imaging and diagnosis (Wang et al., 2018).

Antiviral Activity : Compounds with similar structures were designed and tested for their anti-TMV (tobacco mosaic virus) activity, suggesting a potential application in antiviral research (Yuan et al., 2011).

Cytotoxicity Studies : Another study focused on synthesizing and evaluating the cytotoxicity of compounds with similar structures against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan et al., 2014).

Parkinson's Disease Research : A compound structurally similar to the one mentioned was synthesized for use as a PET imaging agent in Parkinson's disease. This indicates its potential in neurological disease research (Wang et al., 2017).

Anti-Inflammatory and Analgesic Activity : Research was conducted to synthesize and evaluate the anti-inflammatory and analgesic activities of pyrimidine derivatives. This suggests potential applications in developing pain management and anti-inflammatory drugs (Abu‐Hashem & Youssef, 2011).

Mechanism of Action

Target of Action

WZ4002 is identified as a covalent inhibitor potent against EGFR mutants including both primary activating mutations (e.g., L858R, ΔE746-A750) and resistant mutation T790M (e.g., L858R/T790M, ΔE746-A750/T790M double mutants) . It is rather weak against EGFR WT . The IC50 values for EGFR L858R, EGFR L858R/T790M, EGFR E746_A750, EGFR E746_A750/T790M are 2, 8, 3, 2 nM respectively .

Mode of Action

WZ4002 interacts with its targets by inhibiting the phosphorylation of EGFR, which is a key process in the activation of EGFR . This inhibition is more efficient in EGFR-mutant lung adenocarcinomas than in Src inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by WZ4002 is the EGFR signaling pathway . WZ4002 effectively inhibits EGFR, AKT, and ERK1/2 phosphorylation . The phosphorylated EGFR of Src TKI-resistant cells was completely suppressed by WZ4002 . This suggests that WZ4002 can overcome resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .

Pharmacokinetics

It is known that wz4002 is a potent and selective inhibitor of egfr mutations, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties for targeting cells with these mutations .

Result of Action

The primary result of WZ4002 action is the induction of apoptosis in EGFR-mutant lung adenocarcinoma cells . Almost all suspended HCC827 cells underwent apoptosis after 144 h of combination treatment with WZ4002 . Interestingly, treated suspended cells underwent apoptosis to a greater extent than did adherent cells . These findings suggest that WZ4002 has a significant impact on the survival of EGFR-mutant lung adenocarcinoma cells .

Action Environment

The action of WZ4002 is influenced by the cellular environment. For instance, suspended EGFR-mutant lung adenocarcinoma cells depend significantly more on EGFR activation for survival than attached cells do . This suggests that the tumor cells circulating in vessels, which express mutant-specific EGFR, would be highly susceptible to the combination therapy of WZ4002 .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

WZ4002 selectively inhibits EGFR-active and T790M mutations with up to 298-fold increase in potency compared with wild-type EGFR . It interacts with EGFR, AKT, and ERK1/2 proteins, leading to the inhibition of their phosphorylation . The nature of these interactions is primarily inhibitory, with WZ4002 binding to these proteins and preventing their normal function .

Cellular Effects

WZ4002 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In EGFR-mutant lung adenocarcinoma cells, WZ4002 can overcome anoikis resistance more efficiently than Src inhibitors .

Molecular Mechanism

WZ4002 exerts its effects at the molecular level through several mechanisms. It binds to EGFR, AKT, and ERK1/2 proteins, inhibiting their phosphorylation and thus their activity . This leads to changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

Over time, WZ4002 has been observed to effectively suppress the phosphorylation of EGFR, AKT, and ERK1/2 in non-small cell lung cancer (NSCLC) cell lines . This suggests that WZ4002 has a stable effect on these proteins over extended periods.

Metabolic Pathways

WZ4002 is involved in the EGFR signaling pathway, which is a part of the larger network of cellular metabolic pathways . It interacts with enzymes such as EGFR, AKT, and ERK1/2, influencing their activity and thus the overall metabolic flux .

Properties

IUPAC Name |

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTRLTNMFYIYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153230 | |

| Record name | WZ-4002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213269-23-8 | |

| Record name | WZ-4002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WZ-4002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WZ-4002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BQ432Z61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)

![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)